Summary of Application: Equol has been associated with potential benefits in preventing chronic diseases such as cardiovascular disease.
Results or Outcomes: High salt intake is associated with significantly increased risk of stroke and total cardiovascular disease.
Summary of Application: Equol is considered chemoprotective in specific endocrine-related pathologies, such as breast cancer
Results or Outcomes: Studies suggest that equol may inhibit the growth and progression of breast tumors.
Summary of Application: Equol has potential efficacy in regulating both hormone levels and oxidative stress, suggesting that exposure to this compound may have an impact on prostate cancer risk.
Results or Outcomes: Equol may help reduce the incidence of prostate cancer.
Summary of Application: Equol resembles natural oestrogens with an affinity to oestrogen receptors.
Results or Outcomes: Equol is considered chemoprotective in specific endocrine-related pathologies.
Summary of Application: Equol has high antioxidant activity.
Results or Outcomes: Equol may provide therapeutic benefits for conditions related to oxidative stress.
Summary of Application: High intakes of salt, pickled food, and processed meat are associated with significantly increased risks of gastric cancer.
Results or Outcomes: Equol may have potential benefits in reducing cancer risk.
Summary of Application: In the field of physiology, “R,S Equol 4’-Sulfate Sodium Salt” has been employed to investigate the impacts of hormones on various organs and tissues.
Results or Outcomes: The outcomes of these investigations can vary widely depending on the specific organ or tissue being studied.
R,S Equol 4'-Sulfate Sodium Salt, with the chemical formula C₁₅H₁₃NaO₆S and a CAS number of 1189685-28-6, is a sulfated conjugated form of the isoflavone metabolite, equol. This compound is notable for its role as a metabolite of daidzein, an isoflavone found in soy products. The sodium salt form enhances its solubility and stability, making it suitable for various applications in research and pharmaceuticals. R,S Equol 4'-Sulfate Sodium Salt has a molecular weight of approximately 344.31 g/mol .
These reactions are significant for understanding its metabolic pathways and potential interactions in biological systems.
R,S Equol 4'-Sulfate Sodium Salt exhibits various biological activities:
These activities highlight its potential therapeutic applications, particularly in hormone-related therapies and oxidative stress management.
The synthesis of R,S Equol 4'-Sulfate Sodium Salt can be achieved through several methods:
These methods vary in complexity and yield, with biotransformation often providing a more environmentally friendly approach.
R,S Equol 4'-Sulfate Sodium Salt has several applications:
These applications leverage its unique biochemical properties for health and wellness benefits.
Interaction studies involving R,S Equol 4'-Sulfate Sodium Salt have focused on its effects on various biological systems:
Understanding these interactions is crucial for developing safe and effective therapeutic protocols.
R,S Equol 4'-Sulfate Sodium Salt shares similarities with several compounds but also possesses unique characteristics:
Compound Name | Structure Type | Key Features |
---|---|---|
Daidzein | Isoflavone | Precursor to equol; weaker estrogenic activity |
Genistein | Isoflavone | Stronger estrogenic activity; more studied |
Equol | Isoflavone Metabolite | Non-sulfated form; direct estrogenic effects |
R,S Equol 7-O-Sulfate Sodium Salt | Sulfated Isoflavone | Different sulfate position; varied biological effects |
R,S Equol 4'-Sulfate Sodium Salt is unique due to its specific sulfate group positioning, which influences its solubility and biological interactions compared to other isoflavones and their metabolites. This positioning may enhance its efficacy as an estrogen mimic while providing distinct pharmacokinetic properties.